5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether
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Overview
Description
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a methoxy group and a pyridine ring, along with a trifluoromethylphenyl ether moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrimidine intermediate.
Methoxylation: The methoxy group is introduced using a methoxylation reagent such as sodium methoxide in methanol.
Ether Formation: The final step involves the formation of the ether bond between the pyrimidine and the trifluoromethylphenyl group, typically using a Williamson ether synthesis reaction with a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-pyridinyl)pyrimidine
- 4-(3-Trifluoromethylphenyl)pyrimidine
- 2-(2-Pyridinyl)-4-pyrimidinyl ether
Uniqueness
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether is unique due to the combination of its methoxy, pyridinyl, and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-24-14-10-22-15(13-7-2-3-8-21-13)23-16(14)25-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSZZFDOHFELDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326603 |
Source
|
Record name | 5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338771-15-6 |
Source
|
Record name | 5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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